molecular formula C22H24ClN3O6S B4607329 ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4607329
M. Wt: 494.0 g/mol
InChI Key: MDWPGOHACZPPIT-UHFFFAOYSA-N
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Description

ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with multiple functional groups, including a chloro-nitrobenzamido group, a cyclohexylcarbamoyl group, and an ethyl ester group. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the various substituents through a series of reactions such as nitration, chlorination, amidation, and esterification. Each step requires specific reagents and conditions to ensure the correct functional groups are introduced without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily controlled and monitored. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and chloro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE stands out due to its specific combination of functional groups and the cyclohexylcarbamoyl substitution, which may impart unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O6S/c1-3-32-22(29)17-12(2)18(20(28)24-14-7-5-4-6-8-14)33-21(17)25-19(27)13-9-10-15(23)16(11-13)26(30)31/h9-11,14H,3-8H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWPGOHACZPPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
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ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
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ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(4-CHLORO-3-NITROBENZAMIDO)-5-(CYCLOHEXYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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